Cyanocyanamide;cyclohexanamine
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Overview
Description
Cyanocyanamide;cyclohexanamine is a compound that combines the properties of cyanamide and cyclohexanamine. Cyanamide is known for its unique nitrogen-carbon-nitrogen connectivity, which gives it a dual nature of nucleophilic amino nitrogen and electrophilic nitrile unit . Cyclohexanamine, on the other hand, is an aliphatic amine with a fishy odor, commonly used as an intermediate in organic synthesis .
Synthetic Routes and Reaction Conditions:
Cyanamide: Cyanamide can be synthesized through the reaction of calcium cyanamide with water, producing calcium hydroxide and cyanamide.
Cyclohexanamine: Cyclohexanamine is typically produced by the hydrogenation of aniline using cobalt or nickel-based catalysts.
Industrial Production Methods:
Cyclohexanamine: The industrial production of cyclohexanamine primarily involves the catalytic hydrogenation of aniline.
Types of Reactions:
Oxidation: Cyanamide can undergo oxidation to form dicyandiamide and melamine.
Reduction: Cyclohexanamine can be reduced to cyclohexane.
Substitution: Cyanamide can participate in substitution reactions to form various derivatives, such as N-substituted cyanamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is commonly used for reduction reactions.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Dicyandiamide, melamine.
Reduction: Cyclohexane.
Substitution: N-substituted cyanamides.
Scientific Research Applications
Cyanocyanamide;cyclohexanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyanocyanamide;cyclohexanamine involves its dual nature of nucleophilic amino nitrogen and electrophilic nitrile unit. This allows it to participate in a variety of chemical reactions, including nucleophilic addition and electrophilic substitution . The molecular targets and pathways involved include interactions with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Dicyandiamide: Similar to cyanamide, used in the production of melamine and as a fertilizer.
Aniline: Similar to cyclohexanamine, used as a precursor in the production of dyes and pharmaceuticals.
Uniqueness: Cyanocyanamide;cyclohexanamine is unique due to its combination of properties from both cyanamide and cyclohexanamine, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components .
Biological Activity
Cyanocyanamide, often referred to in conjunction with cyclohexanamine, is a compound of interest in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Cyanocyanamide and Cyclohexanamine
Cyanocyanamide is a synthetic organic compound that has been investigated for various biological activities, including its role as a potential therapeutic agent in cancer treatment. Cyclohexanamine , on the other hand, is an aliphatic amine that serves as a building block for numerous pharmaceuticals and exhibits its own biological properties.
Property | Cyanocyanamide | Cyclohexanamine |
---|---|---|
IUPAC Name | 2-Cyano-2-iminoacetamide | Cyclohexanamine |
CAS Registry Number | 420-04-2 | 108-91-8 |
Molecular Formula | C3H4N4O | C6H13N |
Molecular Weight | 100.09 g/mol | 99.17 g/mol |
Cyanocyanamide exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of Transforming Growth Factor Beta (TGF-β) Pathway : Cyanocyanamide has been shown to inhibit TGF-β signaling, which plays a crucial role in cancer progression. This inhibition can lead to reduced tumor growth and enhanced apoptosis of cancer cells .
- Effect on Cyclohexanamine : Cyclohexanamine acts as a precursor in the synthesis of various drugs and has been noted for its role in modulating neurotransmitter systems, particularly in the treatment of depression and anxiety disorders .
Cancer Research
Recent studies have highlighted the potential of cyanocyanamide derivatives as novel cancer therapeutics:
- A derivative exhibited potent inhibitory activity against TAK1 (Transforming Growth Factor Beta-Activated Kinase 1) with an IC50 value of 27 nM. This suggests that cyanocyanamide can serve as a reversible covalent inhibitor, which may provide a safer alternative to irreversible inhibitors commonly used in cancer therapies .
Neurological Applications
Cyclohexanamine's role as a precursor for pharmaceuticals targeting neurological conditions has been well-documented. It is involved in the synthesis of drugs that act on the central nervous system, providing therapeutic effects for conditions such as:
- Depression : Certain formulations utilizing cyclohexanamine have shown promise in alleviating symptoms associated with mood disorders.
- Anxiety Disorders : Its influence on neurotransmitter systems makes it a candidate for further exploration in anxiety treatments .
Case Studies
Case Study 1: TAK1 Inhibition in Cancer Therapy
A study published in December 2020 synthesized various cyanocyanamide derivatives to evaluate their effectiveness as TAK1 inhibitors. The most promising derivative demonstrated significant anti-cancer activity by inducing apoptosis in tumor cells through the modulation of the NF-κB pathway .
Case Study 2: Cyclohexanamine in Drug Development
Research into cyclohexanamine's applications has led to its inclusion in the development of new analgesics and mucolytics. Its low toxicity profile (LD50 = 0.71 ml/kg) supports its use as a safe intermediate in pharmaceutical synthesis .
Properties
CAS No. |
142415-06-3 |
---|---|
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
cyanocyanamide;cyclohexanamine |
InChI |
InChI=1S/C6H13N.C2HN3/c7-6-4-2-1-3-5-6;3-1-5-2-4/h6H,1-5,7H2;5H |
InChI Key |
SLAFWYFFJUFEIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(#N)NC#N |
Origin of Product |
United States |
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